molecular formula C11H8N2O5 B1674289 Furylfuramide CAS No. 3688-53-7

Furylfuramide

Cat. No. B1674289
CAS RN: 3688-53-7
M. Wt: 248.19 g/mol
InChI Key: LYAHJFZLDZDIOH-SOFGYWHQSA-N
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Description

Furylfuramide, also known as AF-2, is a synthetic nitrofuran derivative . It was widely used as a food preservative in Japan since at least 1965, but was withdrawn from the market in 1974 when it was observed to be mutagenic to bacteria in vitro and thus suspected of carcinogenicity .


Molecular Structure Analysis

Furylfuramide has a molecular formula of C11H8N2O5 . Its molecular weight is 248.19 g/mol . The IUPAC name for Furylfuramide is (Z)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide .


Physical And Chemical Properties Analysis

Furylfuramide appears as bright orange crystals . It has a molecular weight of 248.19 g/mol . The molecular formula of Furylfuramide is C11H8N2O5 .

Scientific Research Applications

Mutagenic and Carcinogenic Potential

Furylfuramide has been extensively studied for its mutagenic and carcinogenic effects. Research indicates that it is genetically active in eukaryotic organisms, inducing mutations in Neurospora crassa and mitotic crossing over in Saccharomyces cerevisiae (Ong & Shahin, 1974). Further studies demonstrated its carcinogenicity in mice, especially when administered at the fetal or young stage, indicating a low but significant yield of tumors (Nomura, 1975).

Cellular and Molecular Effects

On the cellular level, furylfuramide exhibited mutagenic activity on cultured mouse cells, leading to severe chromosomal aberrations and suggesting a block of G1 phase and the delay of S and/or G2 phase (Umeda et al., 1975). Its impact was also noted in the hepatic system of rats, where furylfuramide altered microsomal mixed-function oxidase activity, indicating potential interference with liver detoxification processes (Fukuhara & Takabatake, 1977).

Reproductive and Developmental Studies

Reproductive and developmental studies have shown that furylfuramide does not induce dominant lethals in mice, suggesting a relative non-toxicity in terms of genetic damage to offspring (Soares & Sheridan, 1975). Additionally, its effects on pregnant mice and fetuses did not conclusively affect fetal death, body weight of living fetuses, or the induction of major malformations, even at maternally toxic dosages (Imahori, 1975).

Interaction with Other Substances

Studies on the interaction of furylfuramide with other substances revealed that it could modulate the SOS response induced by mutagens, suggesting potential for reducing mutagenic effects when combined with specific compounds (Miyazawa et al., 2000).

Safety And Hazards

Furylfuramide was withdrawn from the market due to its mutagenic properties and suspected carcinogenicity . It was found to cause mutations in many cell cultures and is suspected to be carcinogenic .

properties

IUPAC Name

(Z)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
Source PubChem
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InChI

InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)/b8-6-
Source PubChem
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InChI Key

LYAHJFZLDZDIOH-VURMDHGXSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C(=O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Record name AF-2
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DSSTOX Substance ID

DTXSID9020033
Record name AF-2
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Molecular Weight

248.19 g/mol
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Physical Description

Af-2 appears as bright orange crystals. (NTP, 1992), Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO]
Record name AF-2
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol
Record name AF-2
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Record name FURYLFURAMIDE
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Vapor Pressure

0.00000007 [mmHg]
Record name Furylfuramide
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Product Name

Furylfuramide

Color/Form

Reddish-orange needles

CAS RN

3688-53-7, 18772-03-7
Record name AF-2
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Record name Furylfuramide
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Record name cis-Furylfuramide
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Melting Point

151-152 °C
Record name FURYLFURAMIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furylfuramide
Reactant of Route 2
Furylfuramide
Reactant of Route 3
Furylfuramide
Reactant of Route 4
Furylfuramide
Reactant of Route 5
Furylfuramide
Reactant of Route 6
Furylfuramide

Citations

For This Compound
1,160
Citations
Y Tazima, T Kada, A Murakami - Mutation Research/Reviews in Genetic …, 1975 - Elsevier
… The third, furylfuramide, was approved in 1965 and was used until 1974. … and these caused doubt about the use of furylfuramide as a food preservative. Recognition of danger to human …
Number of citations: 155 www.sciencedirect.com
T Nomura - Nature, 1975 - nature.com
… Thus, furylfuramide has been an important exception to the presumptive rule that a … of furylfuramide in view of its strong mutagenicity. I report here that furylfuramide induces low but …
Number of citations: 63 www.nature.com
T KADA - The Japanese Journal of Genetics, 1973 - jstage.jst.go.jp
It has been known that certain nitrof uran derivatives are inducing agents of prophage in lysogenic bacteria (Endo et al. 1963). The radiomimetic character of 5-nitrofuraldehyde …
Number of citations: 126 www.jstage.jst.go.jp
T Miyaji - The Tohoku Journal of Experimental Medicine, 1971 - jstage.jst.go.jp
… No cumulative effect of Furylfuramide was noted in any organ. The hypertrophy of liver … of Furylfuramide. High incidence of spontaneous tumors developed in mice fed on Furylfuramide …
Number of citations: 71 www.jstage.jst.go.jp
S KONDO, H ICHIKAWA-RYO - The Japanese Journal of Genetics, 1973 - jstage.jst.go.jp
Nitrof uran derivatives were reported to induce prophage in Escherichia coli (Endo et al. 1963), and mutations in E. coli (Zampieri and Greenberg 1964) and silkworm (Tazima 1973). …
Number of citations: 100 www.jstage.jst.go.jp
M Miyazawa, H Shimamura, S Nakamura… - Journal of agricultural …, 2000 - ACS Publications
… ability of suppression of furylfuramide-induced SOS response … -2-furyl)acrylamide (furylfuramide). The results showed that 2-… suppressive effects of furylfuramide-induced SOS response. …
Number of citations: 22 pubs.acs.org
M Miyazawa, Y Okuno, S Nakamura… - Journal of agricultural …, 2000 - ACS Publications
… furylfuramide-induced SOS response at a concentration of 0.07 μmol/mL. Other hydrocarbons showed weak or no suppressive effect against furylfuramide-… suppression of furylfuramide-…
Number of citations: 29 pubs.acs.org
TM Ong, MM Shahin - Science, 1974 - science.org
The mutagenic and recombinogenic activities of furylfuramide, an antimicrobial food additive, were tested in a two-component heterokaryon of Neurospora crassa and a diploid strain of …
Number of citations: 45 www.science.org
T Shimada, H Yamazaki, H Shimura, R Tanaka… - …, 1990 - academic.oup.com
… catalyzed the metabolism of furylfuramide to inactive form(s) … be a powerful inducer for the furylfuramide-metabolizing activity, … Human liver microsomal furylfuramide-metabolizing activity …
Number of citations: 16 academic.oup.com
N Nakamura, N Suzuki, S Okada - Mutation Research/Environmental …, 1977 - Elsevier
A phenotypic reversion mutation assay system of mouse L5178Y Ala 32 cells in vitro failed to detect any significant mutagenicity in FF. The host-mediated assay showed little …
Number of citations: 20 www.sciencedirect.com

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